molecular formula C8H9NO2 B1207630 2-(Aminomethyl)benzoic acid CAS No. 25672-97-3

2-(Aminomethyl)benzoic acid

Cat. No.: B1207630
CAS No.: 25672-97-3
M. Wt: 151.16 g/mol
InChI Key: CLTMYNWFSDZKKI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Cellular Effects

2-(Aminomethyl)benzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the thrombogenic activities of certain proteins, such as alpha-1-proteinase inhibitor and anti-inhibitor coagulant complex . These interactions can lead to enhanced blood clot formation, which is beneficial in preventing excessive bleeding. Moreover, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it can inhibit the activity of plasminogen activators, leading to reduced fibrinolysis . This inhibition is achieved through competitive binding at the active site of the enzyme, preventing the conversion of plasminogen to plasmin. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of fibrinolysis and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit fibrinolysis without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as increased risk of thrombosis and impaired wound healing . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through conjugation reactions, where it forms conjugates with glucuronic acid or sulfate . These conjugates are then excreted from the body through the renal or biliary routes. The compound may also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytosol, where it interacts with cytosolic enzymes and proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be targeted to the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-(Chloromethyl)benzoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(Nitromethyl)benzoic acid. This process uses a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(Carboxymethyl)benzoic acid.

    Reduction: The nitro group in 2-(Nitromethyl)benzoic acid can be reduced to an amino group to form this compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)benzoic acid

    Reduction: this compound

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

2-(Aminomethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has been investigated for its antifibrinolytic properties, which can help in reducing bleeding by inhibiting the breakdown of fibrin clots.

    Industry: The compound is used in the production of dyes, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

2-(Aminomethyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Aminomethyl)benzoic acid: This compound has the amino group attached to the para position of the benzene ring, whereas in this compound, the amino group is at the ortho position. The positional difference can lead to variations in reactivity and biological activity.

    2-Amino-3-methylbenzoic acid: This compound has an additional methyl group on the benzene ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMYNWFSDZKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948554
Record name 2-(Aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25672-97-3
Record name 25672-97-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(AMINOMETHYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

A 40% solution of methylamine (6.14 mL; 7.1 mmol) was added to 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoic acid C (2 g; 7.1 mmol) and then EtOH (30 mL) was added. After 5 minutes stirring at room temperature the reaction mixture was heated at 50° C. After 2.5 h, the mixture was cooled and the solvent was evaporated under reduced pressure. The crude product was suspended in 50 mL of absolute ethanol and the suspension was stirred at room temperature for 1 h. The solid was filtered and washed with EtOH to afford 2-(aminomethyl)benzoic acid D (0.87 g; 5.8 mmol). Yield 81%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural features of 2-(Aminomethyl)benzoic acid and its metal complexes?

A1: this compound is a ligand that can form complexes with metal ions. [, ] It features both a carboxylic acid group and an amine group, enabling it to act as a bidentate ligand, coordinating to metal centers through both functionalities. [, ] For instance, studies have shown the formation of hexacoordinated complexes with cobalt(II) and nickel(II) ions. [] These complexes have been characterized using various spectroscopic techniques, including UV-Vis, IR, and EPR spectroscopy, to understand the electronic and structural properties conferred by the ligand. []

Q2: How does the structure of this compound impact its ability to form oligomers?

A2: Research has explored the use of this compound as a building block for synthesizing oligomers. [] Specifically, its structural similarity to anthranilic acid, another building block for β/α Ant-Pro oligomers, makes it a promising candidate for expanding the structural diversity of these oligomers. [] The study investigated the synthesis and characterization of γ/α 2-Amb-Pro oligomers, incorporating this compound (2-Amb) and proline. [] This research highlights the potential of modifying the structure of this compound to create novel oligomers with potentially different properties and applications.

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